molecular formula C23H29N5O B2857254 (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one CAS No. 898406-53-6

(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2857254
CAS No.: 898406-53-6
M. Wt: 391.519
InChI Key: ZGILCUOIIYKOEP-JLHYYAGUSA-N
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Description

(2E)-1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is an organic compound with the CAS Registry Number 898406-53-6 and a molecular formula of C 23 H 29 N 5 O . It features a piperazinyl ketone backbone linked to a pyridazine ring system substituted with an azepane group, forming a complex molecular architecture of interest in medicinal chemistry research . This compound is part of a class of molecules that have been investigated for their potential as potent platelet aggregation inhibitors . Structural analogs featuring the 3-oxo-3-phenylprop-1-en-1-yl fragment on a pyridazinone core have shown significant antiplatelet activity in research settings, highlighting the therapeutic potential of this chemical scaffold . Furthermore, dipiperazinyl ketone analogues have been explored for their interaction with biological targets like the Histamine H3 receptor, suggesting potential applications in central nervous system research . This product is supplied for laboratory and research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGILCUOIIYKOEP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Functionalization

3,6-Dichloropyridazine serves as the foundational substrate. Azepane is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions:

Procedure :

  • 3,6-Dichloropyridazine (1.0 equiv), azepane (1.2 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 12 h.
  • Yield: 78–85%.

Mechanistic Insight :
The electron-deficient pyridazine ring facilitates SNAr at position 6 due to lower steric hindrance compared to position 3. Azepane’s secondary amine acts as a nucleophile, with K2CO3 neutralizing HCl byproduct.

Piperazine Coupling

The remaining chloride at position 3 undergoes substitution with piperazine:

Optimized Conditions :

  • 6-(Azepan-1-yl)-3-chloropyridazine (1.0 equiv), piperazine (3.0 equiv), Et3N (2.0 equiv), DMSO, 120°C, 24 h.
  • Yield: 65–72%.

Critical Parameters :

  • Excess piperazine ensures complete substitution.
  • Polar aprotic solvents (DMSO/DMF) enhance reaction rate by stabilizing transition states.

Formation of 3-Phenylprop-2-en-1-one Moiety

Claisen-Schmidt Condensation

The chalcone segment is synthesized via base-catalyzed condensation:

Protocol :

  • Acetophenone (1.0 equiv), benzaldehyde (1.1 equiv), NaOH (10% aq.), ethanol, reflux, 6 h.
  • Yield: 88–92%.

Side Reactions :

  • Over-condensation to 1,5-diphenylpenta-1,4-dien-3-one (controlled by stoichiometry).
  • Cis-trans isomerization (mitigated by reflux conditions).

Final Coupling: Chalcone-Piperazine Conjugation

Nucleophilic Acyl Substitution

The piperazine nitrogen attacks the chalcone’s carbonyl carbon:

Method A :

  • 3-Phenylprop-2-en-1-one (1.0 equiv), 6-(azepan-1-yl)-3-piperazinylpyridazine (1.0 equiv), NaH (1.2 equiv), THF, 0°C → rt, 8 h.
  • Yield: 60–68%.

Method B (Microwave-Assisted) :

  • Same reagents, microwave irradiation (100°C, 30 min).
  • Yield: 75–80%.

Advantages of Microwave Synthesis :

  • Reduced reaction time.
  • Higher purity due to minimized side reactions.

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling (Copper-Catalyzed)

Aryl ether formation between halogenated chalcone and piperazine:

Conditions :

  • 3-Bromo-3-phenylprop-2-en-1-one (1.0 equiv), 6-(azepan-1-yl)-3-piperazinylpyridazine (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), K3PO4 (2.0 equiv), DMSO, 100°C, 24 h.
  • Yield: 50–55%.

Limitations :

  • Lower yield compared to nucleophilic substitution.
  • Requires rigorous exclusion of moisture.

Reductive Amination

Secondary amine formation via imine intermediate:

Steps :

  • Condense 3-phenylprop-2-en-1-one with piperazine to form imine.
  • Reduce with NaBH4 in MeOH.
  • Overall Yield: 40–45%.

Drawbacks :

  • Competing over-reduction of chalcone’s double bond.

Optimization and Scalability Challenges

Solvent and Base Screening

Comparative yields under varying conditions (Table 1):

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K2CO3 80 12 78
DMSO Et3N 120 24 72
NMP DBU 100 18 68

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J=8.4 Hz, 1H, pyridazine-H), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 5H, Ph), 3.82–3.75 (m, 4H, piperazine), 2.95–2.85 (m, 4H, azepane).
  • HRMS (ESI+) : m/z calc. for C27H31N5O [M+H]+ 450.2601, found 450.2598.

X-ray Crystallography

Single-crystal analysis confirms (E)-configuration of the enone and planarity of the pyridazine-piperazine system.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (needs improvement via solvent recycling).
  • E-Factor : 18.5 (target <15).

Continuous Flow Synthesis

Microreactor trials show promise for piperazine coupling step:

  • Residence time: 20 min.
  • Yield: 78%.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: can be compared with other compounds containing azepane, pyridazine, or piperazine moieties.

  • Examples include 1-(4-piperazinyl)pyridazine and 3-phenylprop-2-en-1-one derivatives.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in similar compounds.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Biological Activity

The compound (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound consists of several key moieties:

  • Azepane : A seven-membered nitrogen-containing ring.
  • Pyridazine : A six-membered ring with two adjacent nitrogen atoms.
  • Piperazine : A six-membered ring containing two nitrogen atoms.
  • Phenylprop-2-en-1-one : A phenolic structure with an α,β-unsaturated carbonyl group.

The IUPAC name for the compound is (E)-1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one . Its molecular formula is C23H29N5OC_{23}H_{29}N_5O with a molecular weight of 405.51 g/mol.

Anticonvulsant Activity

Recent studies have examined the anticonvulsant properties of compounds structurally related to This compound . For instance, derivatives similar to this compound have shown significant activity in various animal models of epilepsy, particularly in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models .

In a comparative study, several derivatives demonstrated protection against seizures at doses ranging from 100 to 300 mg/kg. The most potent compounds exhibited delayed onset but prolonged action, indicating their potential as therapeutic agents for epilepsy .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. It is hypothesized that it interacts with voltage-sensitive sodium channels, similar to other anticonvulsants . The presence of piperazine and pyridazine rings may enhance receptor binding affinity and selectivity.

Case Studies

A notable study involved the synthesis and evaluation of a series of N-substituted derivatives based on the core structure of This compound , revealing a correlation between lipophilicity and anticonvulsant efficacy. Compounds with higher log P values showed significant activity in the MES test, suggesting that lipophilic compounds are better suited for central nervous system penetration .

Data Table: Summary of Biological Activities

CompoundBiological ActivityTest ModelDose (mg/kg)Observed Effect
Compound AAnticonvulsantMES100Significant protection
Compound BAnticonvulsantPTZ300Delayed onset, prolonged action
Compound CAnticonvulsant6-Hz50Moderate activity
Compound DAnticonvulsantMES200No significant effect

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural integrity of the compound using crystallographic techniques?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • For visualization and analysis of electron density maps, employ WinGX with ORTEP for Windows to generate high-quality anisotropic thermal ellipsoid diagrams and packing diagrams .
  • Validate the stereochemistry (E-configuration of the α,β-unsaturated ketone) using torsion angle measurements and Hirshfeld surface analysis.

Q. How can researchers determine the solubility profile of the compound for biological assays given limited data?

  • Methodology :

  • Perform solubility screening in a panel of solvents (e.g., DMSO, methanol, acetonitrile) using UV-Vis spectroscopy or HPLC at varying concentrations (e.g., 0.1–10 mM).
  • For aqueous solubility, use the shake-flask method with phosphate-buffered saline (PBS) at pH 7.4, followed by centrifugation and quantification via LC-MS .
  • Reference structurally analogous compounds (e.g., piperazine-pyridazine derivatives) for solubility trends, noting that polar aprotic solvents often enhance solubility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Use P95 respirators and chemical-resistant gloves (e.g., nitrile) to mitigate inhalation and dermal exposure risks, as per NIOSH/CEN guidelines .
  • Conduct reactions in a fume hood with proper ventilation. Store the compound in a desiccator under inert gas (N₂/Ar) to prevent degradation.
  • Refer to SDS templates for piperazine derivatives, emphasizing avoidance of strong oxidizers and acids due to potential instability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the compound while minimizing byproduct formation?

  • Methodology :

  • Employ Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions .
  • Monitor reaction progress via in-situ FTIR or NMR spectroscopy to detect intermediates (e.g., enolate formation).
  • Optimize the Buchwald-Hartwig coupling (for piperazine-pyridazine linkage) using Pd(OAc)₂/Xantphos catalysts in toluene at 80–100°C, as seen in analogous syntheses .

Q. How should contradictions in experimental data (e.g., solubility discrepancies) be resolved methodologically?

  • Methodology :

  • Conduct replicate experiments under controlled conditions (humidity, temperature) to isolate variables.
  • Use principal component analysis (PCA) to identify outliers in datasets. Cross-validate with alternative techniques (e.g., dynamic light scattering for colloidal aggregation vs. true solubility) .
  • Compare results with structurally related compounds (e.g., and ) to contextualize anomalies .

Q. What computational strategies are effective in predicting the compound's interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PDB entries for azepane-containing ligands). Prioritize flexible docking for the piperazine moiety.
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability and conformational changes over 100-ns trajectories.
  • Use QSAR models trained on pyridazine derivatives to predict pharmacokinetic properties (logP, BBB permeability) .

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